2-(Chloromethyl)-1-methylpiperidine
Overview
Description
2-(Chloromethyl)-1-methylpiperidine is a chemical compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloromethyl group attached to the second carbon of the piperidine ring and a methyl group attached to the nitrogen atom. Piperidines are widely studied due to their significant pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methylpiperidine typically involves the chloromethylation of 1-methylpiperidine. One common method is the reaction of 1-methylpiperidine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently attacked by chloride ions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts such as zinc chloride can further improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include methylated derivatives and other reduced forms.
Scientific Research Applications
2-(Chloromethyl)-1-methylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methylpiperidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and drug development .
Comparison with Similar Compounds
1-Methylpiperidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)pyrrolidine: Contains a five-membered ring instead of a six-membered piperidine ring, leading to different chemical properties.
2-(Bromomethyl)-1-methylpiperidine: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness: 2-(Chloromethyl)-1-methylpiperidine is unique due to its specific reactivity profile, which allows for selective modifications and applications in various fields. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Biological Activity
2-(Chloromethyl)-1-methylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a chloromethyl group at the 2-position of the piperidine ring, allows it to engage in various chemical interactions, making it a candidate for diverse applications in medicinal chemistry and pharmacology.
- Molecular Formula : CHClN
- Molecular Weight : 145.61 g/mol
- CAS Number : 27483-92-7
The compound is often encountered in its hydrochloride salt form, which enhances its solubility in biological systems.
Biological Activity Overview
This compound has been studied for its antimicrobial properties, as well as its role in synthesizing bioactive molecules. The biological activities of this compound are largely attributed to its ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. A study reported that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial growth and survival.
- Receptor Interaction : It has been suggested that the compound can interact with neurotransmitter receptors, which could influence neurological processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Antimicrobial Studies :
- A series of derivatives were synthesized and tested against various bacterial strains. Results indicated that modifications to the piperidine ring significantly enhanced antimicrobial potency. For instance, compounds with additional functional groups showed improved activity compared to the parent compound.
-
Pharmacological Evaluations :
- In a pharmacological study, derivatives of this compound were evaluated for their ability to act as agonists or antagonists at specific G-protein coupled receptors (GPCRs). Some derivatives demonstrated promising activity, indicating potential applications in treating conditions like anxiety or depression .
- Toxicological Assessments :
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Derivative A | Escherichia coli | 16 µg/mL |
Derivative B | Pseudomonas aeruginosa | 8 µg/mL |
Table 2: Pharmacological Profile of Selected Derivatives
Compound | Receptor Target | Activity Type | EC50 (µM) |
---|---|---|---|
Derivative C | GPR39 | Agonist | 0.9 |
Derivative D | Serotonin Receptor | Antagonist | 3.5 |
Properties
IUPAC Name |
2-(chloromethyl)-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRHGUEOYXVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964332 | |
Record name | 2-(Chloromethyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49665-74-9 | |
Record name | 2-(Chloromethyl)-1-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49665-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-1-methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049665749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-1-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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